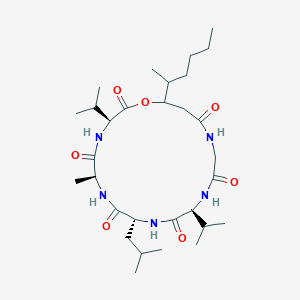

Iso-isariin B

Description

cyclo(L-alanyl-L-valyl-3-hydroxy-4-methyloctanoylglycyl-L-valyl-D-leucyl) is a natural product found in Beauveria felina with data available.

Properties

IUPAC Name |

(3S,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWZWPQYGALTJZ-WVHJPHLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Iso-isariin B: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B is a novel cyclodepsipeptide first isolated from the entomopathogenic fungus Beauveria felina. Its unique chemical architecture, characterized by a 3-hydroxy-4-methyloctanoic acid (HMA) moiety, has drawn interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic and agrochemical potential of this natural product.

Chemical Structure and Properties

This compound is a cyclic hexadepsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.

Molecular Formula: C₃₀H₅₃N₅O₇

Molecular Weight: 595.77 g/mol

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using mass spectrometry (MS/MS) fragmentation and two-dimensional nuclear magnetic resonance (2D-NMR) techniques. A distinguishing feature of this compound is the presence of a 3-hydroxy-4-methyloctanoic acid (HMA) residue, which is uncommon in the broader isariin series of cyclodepsipeptides.

The constituent amino acids and the hydroxy fatty acid, along with their sequence, are crucial for its three-dimensional conformation and subsequent biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₃N₅O₇ | [1] |

| Molecular Weight | 595.77 | [1] |

| Class | Cyclodepsipeptide | [2][3] |

| Origin | Beauveria felina (fungus) | [2][3] |

| Key Structural Feature | Contains a 3-hydroxy-4-methyloctanoic acid (HMA) moiety | [4] |

Biological Activity

The primary reported biological activity of this compound is its insecticidal property. Further research into other potential activities, such as antifungal and cytotoxic effects, is ongoing and represents an area of opportunity for drug discovery and development. Cyclodepsipeptides as a class are known to exhibit a wide range of biological effects, including antiplasmodial, antiviral, and antiproliferative properties.[5]

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against the grain weevil, Sitophilus spp.[2][3] This activity highlights its potential as a lead compound for the development of novel bio-insecticides.

Table 2: Quantitative Insecticidal Activity Data for this compound

| Target Organism | Assay Type | Activity Metric | Value | Source |

| Sitophilus spp. | Not specified in abstract | LD₅₀ | 10 µg/mL | [2][3][6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to this compound, based on the available scientific literature.

Fungal Cultivation and Extraction

This protocol outlines the general procedure for cultivating Beauveria felina and extracting its secondary metabolites, including this compound.

Workflow for Fungal Cultivation and Extraction

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclodepsipeptides - potential drugs and lead compounds in the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|1290627-99-4|安捷凯 [anjiechem.com]

- 7. This compound - Labchem Catalog [labchem.com.my]

Natural Sources of Iso-isariin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the cyclodepsipeptide Iso-isariin B, a compound of interest for its potential biological activities. The document details its primary fungal producers, quantitative data on a closely related compound, a comprehensive experimental protocol for its isolation and purification, and visual representations of its biosynthetic pathway and experimental workflow.

Primary Natural Sources

This compound is a secondary metabolite produced by filamentous fungi. The primary documented sources of this compound belong to the genera Beauveria and Amphichorda. These fungi are often found in diverse ecological niches, including marine environments and as insect pathogens.

-

Beauveria felina : This entomopathogenic fungus, which is also referred to in literature as Amphichorda felina, is a significant producer of a variety of cyclodepsipeptides, including this compound.

-

Amphichorda guana : Isolated from bat guano, this fungus has also been identified as a source of this compound and other related isariin analogs.

Data Presentation: Quantitative Yield

| Compound | Producing Organism | Fermentation Substrate | Yield |

| Iso-isariin D | Beauveria felina (EN-135) | Rice Medium | 10.4 mg from 25.1 g of crude extract |

Experimental Protocols: Isolation and Purification of this compound

The following protocol is adapted from the successful isolation of Iso-isariin D from Beauveria felina and can be applied for the purification of this compound due to their structural similarities.

3.1. Fungal Cultivation and Extraction

-

Fermentation: Cultivate the producing fungal strain (e.g., Beauveria felina) on a solid rice medium for a period of 28-30 days at room temperature.

-

Extraction: Following incubation, exhaustively extract the fermented rice medium with ethyl acetate (EtOAc).

-

Concentration: Concentrate the EtOAc extract under reduced pressure to yield a crude extract.

3.2. Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC):

-

Subject the crude extract to silica gel VLC.

-

Elute with a stepwise gradient of petroleum ether/EtOAc followed by chloroform/methanol to fractionate the extract.

-

-

Reversed-Phase Column Chromatography (RP-CC):

-

Further separate the bioactive fractions obtained from VLC using RP-18 column chromatography.

-

Elute with a methanol/water gradient to yield sub-fractions.

-

-

Sephadex LH-20 Column Chromatography:

-

Subject the this compound-containing sub-fraction to size-exclusion chromatography on a Sephadex LH-20 column using acetone as the mobile phase.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification using semi-preparative HPLC with a C18 column.

-

Elute with an isocratic or gradient system of acetonitrile/water to obtain pure this compound.

-

Visualizations: Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of this compound and the experimental workflow for its isolation.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for the isolation of this compound.

In-Depth Technical Guide to the Discovery and Isolation of Iso-isariin B

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Iso-isariin B, a cyclodepsipeptide with notable insecticidal properties. The document details the experimental protocols for its extraction from the entomopathogenic fungus Beauveria felina and presents its key quantitative and spectroscopic data.

Introduction

This compound is a fungal metabolite belonging to the cyclodepsipeptide class of compounds. It was first discovered and isolated from the entomopathogenic fungus Beauveria felina.[1][2] Structurally, it is an analog of isariin, a class of cyclic peptides known for their diverse biological activities. This compound has demonstrated significant insecticidal activity, particularly against the pest insect Sitophilus spp.[1][2] This has positioned it as a compound of interest for the development of novel bio-insecticides.

Discovery and Source Organism

This compound was identified during the chemical investigation of secondary metabolites from the fungus Beauveria felina. This filamentous fungus is known to produce a variety of bioactive compounds. The isolation of this compound was reported by Langenfeld and colleagues in a 2011 publication in the Journal of Natural Products.[1][3]

Experimental Protocols

The following sections detail the methodologies for the fermentation, extraction, and purification of this compound based on established protocols for isolating secondary metabolites from Beauveria felina.

Fungal Fermentation

Beauveria felina is cultured on a solid rice medium to promote the production of secondary metabolites.

-

Medium Preparation: A solid substrate of rice is prepared in suitable fermentation flasks and autoclaved for sterilization.

-

Inoculation: The sterilized rice medium is inoculated with a mycelial suspension of Beauveria felina.

-

Incubation: The inoculated flasks are incubated under static conditions at a controlled temperature for a period sufficient to allow for fungal growth and metabolite production.

Extraction of Crude Metabolites

Following the incubation period, the fermented rice medium is harvested for the extraction of this compound.

-

Solvent Extraction: The fermented rice solid culture is exhaustively extracted with an organic solvent such as ethyl acetate (EtOAc). This process is repeated multiple times to ensure a high yield of the crude extract.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound from the complex crude extract.

-

Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica gel stationary phase. A stepwise gradient of increasing polarity, starting with a non-polar solvent system (e.g., petroleum ether-EtOAc) and progressing to a more polar system (e.g., CHCl₃-MeOH), is used to elute the compounds. Fractions are collected based on their polarity.

-

Reversed-Phase Column Chromatography (RP-CC): The fraction containing this compound, as determined by preliminary analysis (e.g., TLC or analytical HPLC), is further purified by column chromatography using a reversed-phase stationary phase (e.g., RP-18). A gradient of decreasing polarity, typically a methanol-water or acetonitrile-water system, is used for elution.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using semi-preparative HPLC. This step provides high resolution and yields the compound in a pure form.

-

Column: A reversed-phase semi-preparative column (e.g., C18).

-

Mobile Phase: A gradient system of acetonitrile and water is commonly used. The specific gradient is optimized to achieve baseline separation of this compound from any remaining impurities.

-

Detection: UV detection at a suitable wavelength is used to monitor the elution of the compound.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Final Processing: The collected fraction is concentrated to dryness to obtain pure this compound.

-

Data Presentation

This section summarizes the available quantitative data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₃₀H₅₃N₅O₇ | Inferred from Spectroscopic Data |

| Molecular Weight | 595.77 g/mol | Inferred from Spectroscopic Data |

| Biological Activity | LD₅₀ = 10 µg/mL (against Sitophilus spp.) | [1][2] |

Note: Detailed quantitative data on production yield and purity from the original isolation are not publicly available in the reviewed literature.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound. MS/MS fragmentation patterns provided crucial information about the sequence of amino and hydroxy acids in the cyclic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 2D-heteronuclear NMR experiments, including HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of all atoms within the molecule and to determine its detailed three-dimensional structure.

Note: The specific ¹H and ¹³C NMR chemical shift data and detailed mass spectrometry fragmentation data for this compound are contained within the supporting information of the original publication by Langenfeld et al. (2011) and are not fully detailed in publicly accessible abstracts.

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Experimental workflow for the isolation and characterization of this compound.

Logical Relationship of Analytical Techniques

References

An In-depth Technical Guide to Iso-isariin B from Beauveria felina

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclodepsipeptide Iso-isariin B, a secondary metabolite produced by the entomopathogenic fungus Beauveria felina. The document details its biological activity, biosynthesis, and the methodologies for its production, extraction, and analysis, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

Introduction to this compound and Beauveria felina

Beauveria felina, an entomopathogenic fungus belonging to the order Hypocreales, is a known producer of a diverse array of bioactive secondary metabolites.[1][2] Among these are cyclodepsipeptides, a class of cyclic peptides containing both amino and hydroxy acid residues. This compound is a novel cyclodepsipeptide isolated from Beauveria felina that has demonstrated notable insecticidal properties.[3][4][5] Its chemical structure has been elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3][5][6]

The production of such bioactive compounds is often linked to the fungus's ecological role, including its interactions with insect hosts.[7] Understanding the production and biological activity of this compound is crucial for its potential development as a biopesticide or a lead compound in drug discovery programs.

Quantitative Data

While specific production titers for this compound from Beauveria felina are not extensively reported in publicly available literature, the following table summarizes the key quantitative data that has been published. Further optimization of fermentation conditions could significantly enhance yields.

| Parameter | Value | Reference(s) |

| Biological Activity | ||

| LD₅₀ against Sitophilus spp. | 10 µg/mL | [3][4][6] |

| Physicochemical Properties | ||

| Molecular Formula | C₃₁H₅₃N₅O₇ | [3] |

| Molecular Weight | 619.78 g/mol | [3] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the cultivation of Beauveria felina, and the extraction, purification, and analysis of this compound, based on methodologies reported for cyclodepsipeptides from Beauveria and other fungi.

Fungal Culture and Fermentation

This protocol describes the solid-state fermentation (SSF) method, which has been shown to be effective for the production of secondary metabolites in Beauveria felina.[8]

3.1.1. Materials

-

Beauveria felina isolate

-

Potato Dextrose Agar (PDA) plates

-

Wheat bran

-

M-9 solution

-

Spore suspension (approx. 1 x 10¹⁰ conidia/mL)

-

Incubator

3.1.2. Protocol

-

Inoculum Preparation: Culture Beauveria felina on PDA plates at 28°C for 7-10 days until sporulation. Harvest conidia by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface. Determine the spore concentration using a hemocytometer and adjust to the desired concentration.

-

Solid-State Fermentation:

Extraction and Purification of this compound

This protocol is a general procedure for the extraction and purification of cyclodepsipeptides from fungal cultures.

3.2.1. Materials

-

Fermented substrate from the above protocol

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Reversed-phase C18 column for HPLC

-

Rotary evaporator

3.2.2. Protocol

-

Extraction:

-

Extract the solid fermented substrate three times with ethyl acetate at room temperature.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Pool the fractions containing the compound of interest and evaporate the solvent.

-

Perform further purification using preparative reversed-phase high-performance liquid chromatography (HPLC) with a methanol-water gradient system.

-

Analytical Methods for this compound

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

-

Mobile Phase: A gradient of acetonitrile and water

-

Detection: UV detector at 210 nm

-

Quantification: Use a calibration curve generated with a purified standard of this compound.

3.3.2. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: High-resolution mass spectrometry (HRMS) to determine the exact mass and molecular formula. Tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure and stereochemistry.

Biosynthesis and Signaling Pathways

The biosynthesis of cyclodepsipeptides like this compound is carried out by large, multifunctional enzymes called non-ribosomal peptide synthetases (NRPSs) or hybrid PKS-NRPS enzymes.[7][9] While the specific gene cluster for this compound in Beauveria felina has not yet been fully characterized, a hypothetical biosynthetic pathway can be proposed based on the known biosynthesis of similar compounds.[9]

The regulation of secondary metabolite production in fungi is a complex process involving various signaling pathways that respond to environmental cues.

Visualizations

Caption: Experimental workflow for this compound production and analysis.

Caption: Hypothetical NRPS-mediated biosynthesis of this compound.

Caption: Generalized signaling pathway for secondary metabolism in fungi.

References

- 1. New Antimicrobial Cyclodepsipeptides from a Freshwater Fungus from the Sierra Madre Oriental in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Entomopathogenic Fungus Beauveria bassiana Shows Its Toxic Side within Insects: Expression of Genes Encoding Secondary Metabolites during Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the cyclooligomer depsipeptide bassianolide, an insecticidal virulence factor of Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Iso-isariin B Cyclodepsipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in their core ring structure. These natural products are known for their diverse and potent biological activities. This compound has been isolated from entomopathogenic fungi such as Beauveria felina and the guanophilic fungus Amphichorda guana. While research on this compound is still emerging, its structural analogs and related compounds from the isariin family have demonstrated a range of biological effects, including antifungal, insecticidal, and potential cytotoxic activities. This technical guide provides a comprehensive overview of the known biological activities of this compound and its close relatives, detailed experimental protocols for assessing these activities, and visualizations of potential signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Biological Activity

Quantitative data on the specific biological activities of this compound in mammalian systems are not extensively available in current literature. However, studies on co-isolated and structurally related isariin-class cyclodepsipeptides provide valuable insights into its potential bioactivities. The following table summarizes the available quantitative data for compounds isolated alongside this compound.

| Compound | Biological Activity | Assay System | Quantitative Data (IC50/MIC) | Reference |

| Isaridin H | Antifungal | Alternaria solani | 15.6 µM | [1] |

| Isaridin H | Antibacterial | Bacillus subtilis | 12.5 µM (Suppression) | [1] |

| Desmethylisaridin E | Anti-inflammatory | Superoxide anion generation in neutrophils | 10.0 µM | [1] |

| Desmethylisaridin C2 | Anti-inflammatory | Elastase release in neutrophils | 10.01 µM | [1] |

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include untreated and positive controls.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with this compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with and without this compound for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize a hypothetical signaling pathway for apoptosis induction by a cyclodepsipeptide and a general experimental workflow for assessing its biological activity.

Caption: Hypothetical signaling pathways for apoptosis induction by this compound.

Caption: General experimental workflow for assessing the biological activity of this compound.

Conclusion

This compound, a fungal cyclodepsipeptide, belongs to a class of natural products with significant therapeutic potential. While direct evidence of its biological activity in mammalian systems is currently limited, the activities of its co-isolated and structurally similar compounds suggest promising antifungal, antibacterial, and anti-inflammatory properties. Further investigation into its potential cytotoxicity against cancer cells, its effects on apoptosis, and its modulation of the cell cycle is warranted. The experimental protocols and conceptual diagrams provided in this guide offer a framework for future research to elucidate the full spectrum of the biological activities of this compound and to explore its potential as a lead compound in drug discovery and development.

References

The Antifungal Potential of Iso-isariin B: A Technical Overview of Current Knowledge and Future Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Iso-isariin B, a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina, has been identified primarily for its insecticidal properties.[1] While direct, comprehensive studies on its antifungal activity are notably absent in current scientific literature, the broader class of isariin-related compounds and other metabolites from Beauveria felina have demonstrated notable antifungal effects. This technical guide summarizes the existing, albeit limited, data on related compounds, outlines a standard experimental protocol for assessing antifungal activity, and provides a framework for future investigation into the potential of this compound as an antifungal agent.

Introduction to this compound and Related Compounds

This compound is a member of the cyclodepsipeptide class of natural products, which are cyclic molecules containing both amino acid and hydroxy acid residues.[1] These compounds are known for a wide array of biological activities. While this compound itself was found to be active against the pest-insect Sitophilus spp., its antifungal capabilities have not been specifically detailed.[1] However, research into its source organism, Beauveria felina, and structurally similar analogs provides compelling indirect evidence for its potential antifungal action.

Quantitative Data on Antifungal Activity of Related Compounds

A thorough review of existing literature reveals no specific Minimum Inhibitory Concentration (MIC) data for this compound. However, studies on other metabolites isolated from Beauveria felina and related isaridin compounds have yielded quantitative data against various fungal pathogens. These findings are summarized below and suggest that compounds from this source are biologically active against fungi.

| Compound/Metabolite | Fungal Strain(s) | Assay Type | Result | Source |

| Isaridin H | Botrytis cinerea, Alternaria solani | Antifungal Activity | Significant Inhibition | [2][3] |

| Isaridin K | Geotrichum citri-aurantii | Mycelial Growth Inhibition | Significant Inhibition | [4] |

| Isarfelin | Rhizoctonia solani | Antifungal Activity | IC₅₀ = 3.1 µg/mL | [5] |

| Polyhydroxy steroid (Compound 1) | Carbendazim-resistant Botrytis cinerea | MIC | 16 - 32 µg/mL | [6] |

| Tricyclic diterpenoid (Compound 2) | Carbendazim-resistant Botrytis cinerea | MIC | 16 - 32 µg/mL | [6] |

| Tenellin | Bacillus subtilis, Staphylococcus aureus | MIC | 8.3 µg/mL, 16.6 µg/mL | [7] |

Table 1: Summary of Antifungal Activities of Compounds Related to this compound or from Beauveria spp.

Experimental Protocol: Antifungal Susceptibility Testing

To determine the antifungal properties of a novel compound such as this compound, a standardized methodology is crucial. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.[8][9][10][11]

Principle

This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period.[12]

Materials

-

96-well, U-bottom microdilution plates

-

RPMI-1640 liquid medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)[10]

-

Pure this compound compound, dissolved in a suitable solvent (e.g., DMSO)

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile saline or water

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Positive control antifungal (e.g., Amphotericin B, Fluconazole)

-

Negative control (no drug)

Methodology

-

Inoculum Preparation:

-

For yeasts, grow the isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[13]

-

For molds, grow the isolate on a suitable medium until sporulation is achieved. Harvest conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[10][13]

-

Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium to achieve a range of desired final concentrations.

-

Include a positive control well (containing a standard antifungal) and a negative/growth control well (containing only the fungal inoculum in medium).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microdilution plate.

-

Incubate the plates at 35°C for 24-48 hours. The exact incubation time depends on the growth rate of the specific fungal species being tested.[8]

-

-

Endpoint Determination:

-

The MIC is determined by visual inspection or by using a microplate reader.

-

For azoles, the endpoint is the lowest drug concentration at which there is a ≥50% decrease in growth compared to the growth control.[12]

-

For agents like Amphotericin B, the endpoint is the lowest concentration showing complete growth inhibition.[12]

-

Mechanism of Action and Signaling Pathways: A Knowledge Gap

Currently, there is no published research detailing the specific mechanism of antifungal action for this compound. The mechanisms for related cyclodepsipeptides can be diverse, ranging from the inhibition of cell wall synthesis (specifically targeting 1,3-β-D-glucan synthase) to the disruption of cell membrane integrity by interacting with sterols like ergosterol.[14][15][16][17] One study on a related compound, Isaridin K, suggested its mechanism involves the destruction of the cell membrane.[4]

Without experimental data, any discussion of the signaling pathways affected by this compound would be speculative. Future research should focus on elucidating this critical aspect, which could involve transcriptomics, proteomics, or targeted biochemical assays to identify the molecular targets within the fungal cell.

Visualizations: Experimental Workflow

As no specific signaling pathways for this compound have been identified, the following diagram illustrates the generalized experimental workflow for determining its Minimum Inhibitory Concentration (MIC).

References

- 1. Insecticidal cyclodepsipeptides from Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isarfelin, a peptide with antifungal and insecticidal activities from Isaria felina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secondary Metabolites with Agricultural Antagonistic Potentials from Beauveria felina, a Marine-Derived Entomopathogenic Fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]

- 17. mdpi.com [mdpi.com]

The Insecticidal Potential of Iso-isariin B Against Sitophilus spp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitophilus spp., commonly known as grain weevils, represent a significant threat to stored agricultural products worldwide. The increasing prevalence of insecticide resistance necessitates the exploration of novel, effective, and environmentally benign control agents. This technical guide delves into the insecticidal properties of Iso-isariin B, a cyclodepsipeptide isolated from the entomopathogenic fungus Beauveria felina, against Sitophilus spp.[1] This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for insecticidal bioassays, and a proposed mechanism of action based on the known effects of related fungal metabolites.

Introduction to this compound

This compound is a cyclic depsipeptide, a class of secondary metabolites produced by various fungi.[1][2] These compounds are characterized by a ring structure composed of amino and hydroxy acids linked by both amide and ester bonds. The unique structure of this compound, isolated from the entomopathogenic fungus Beauveria felina, has demonstrated notable biological activity, including potent insecticidal effects.[1] The exploration of such mycometabolites offers a promising avenue for the development of new biopesticides for the management of stored-product pests like Sitophilus spp.

Quantitative Insecticidal Activity

The primary quantitative measure of the insecticidal efficacy of this compound against Sitophilus spp. is the median lethal dose (LD50). Research has established a significant level of toxicity, as detailed in the table below.

| Compound | Target Pest | LD50 | Source |

| This compound | Sitophilus spp. | 10 µg/mL | Langenfeld et al., 2011[1] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While the specific protocol for the determination of the LD50 of this compound by Langenfeld et al. (2011) is not publicly available, this section outlines standardized and widely accepted protocols for contact and fumigant toxicity bioassays against Sitophilus spp. These protocols are designed to be adaptable for testing compounds like this compound.

Rearing of Sitophilus spp.

A continuous and healthy culture of Sitophilus spp. is fundamental for reliable bioassay results.

-

Culture Medium: Whole, untreated grains (e.g., wheat, maize, or rice) should be sterilized by heating at 60°C for at least 4 hours and then conditioned to a moisture content of 12-14%.

-

Rearing Conditions: Insects are to be maintained in glass jars containing the conditioned grain. The jars should be covered with a fine mesh lid to allow for ventilation while preventing escape. Rearing should be conducted in a controlled environment at 25 ± 2°C and 65 ± 5% relative humidity, with a 12:12 hour (light:dark) photoperiod.

-

Sub-culturing: To ensure a continuous supply of adult insects of a known age, new cultures should be initiated weekly by transferring a subset of adults to fresh grain.

Contact Toxicity Bioassay (Impregnated Filter Paper Method)

This method assesses the toxicity of a compound upon direct contact with the insect.

-

Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or ethanol). A series of five to seven serial dilutions are then prepared from the stock solution to create a range of concentrations. A solvent-only control is also prepared.

-

Treatment of Filter Paper: A 1 mL aliquot of each test solution is evenly applied to a Whatman No. 1 filter paper disc (diameter appropriate for the petri dish). The solvent is allowed to evaporate completely in a fume hood.

-

Insect Exposure: The treated filter paper is placed in a glass petri dish. Twenty adult Sitophilus spp. (1-2 weeks old) are introduced into each petri dish. Each concentration and the control are replicated at least three times.

-

Incubation and Mortality Assessment: The petri dishes are sealed and incubated under the same conditions as rearing. Mortality is assessed at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

-

Data Analysis: The observed mortality data is corrected for control mortality using Abbott's formula. The LD50 value is then calculated using probit analysis.

Fumigant Toxicity Bioassay

This assay evaluates the toxicity of volatile compounds.

-

Preparation of Test Substance: A small piece of filter paper is impregnated with a known amount of this compound dissolved in a volatile solvent.

-

Exposure Chamber: A glass vial or bottle of a known volume is used as the exposure chamber. The treated filter paper is suspended in the chamber, ensuring no direct contact with the insects.

-

Insect Introduction: Twenty adult Sitophilus spp. are placed at the bottom of the chamber.

-

Sealing and Incubation: The chamber is hermetically sealed and incubated under controlled conditions.

-

Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 6, 12, 24 hours).

-

Data Analysis: The LC50 (median lethal concentration) is calculated using probit analysis.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways affected by this compound in Sitophilus spp. have not been definitively elucidated. However, based on the known mechanisms of other fungal cyclodepsipeptides, such as destruxins and beauvericin, a plausible mode of action can be proposed.

Many cyclodepsipeptides exhibit ionophoric properties, meaning they can form channels or act as mobile carriers to transport ions across biological membranes. This disruption of ion homeostasis can lead to a cascade of downstream effects, ultimately resulting in cell death and insect mortality.

A key target is likely the insect's cell membranes, leading to uncontrolled ion flux, particularly of calcium ions (Ca2+). An influx of Ca2+ can disrupt numerous cellular processes, including muscle contraction, neurotransmission, and apoptosis.

Below is a diagram illustrating a hypothetical signaling pathway for the insecticidal action of this compound.

References

Unraveling the Molecular Machinery: A Technical Guide to the Iso-isariin B Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B, a cyclic depsipeptide produced by the entomopathogenic fungus Beauveria felina, has garnered interest for its potential biological activities. Like many complex fungal natural products, its biosynthesis is orchestrated by a sophisticated enzymatic assembly line. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of non-ribosomal peptide and polyketide synthesis. While direct experimental data for the complete this compound pathway remains to be fully elucidated in publicly available literature, this document consolidates current knowledge on the key enzymatic steps and the genetic architecture likely responsible for its production. This guide is intended to serve as a foundational resource for researchers investigating fungal secondary metabolism and those interested in the potential for biosynthetic engineering of novel bioactive compounds.

Introduction to this compound and its Biosynthetic Paradigm

This compound belongs to the isariin class of cyclodepsipeptides, which are characterized by a cyclic structure composed of amino and hydroxy acids linked by amide and ester bonds. These complex molecules are not synthesized by the ribosomal machinery but are instead assembled by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs). The biosynthesis of such hybrid molecules is a fascinating example of modular enzymatic synthesis, where a series of catalytic domains work in a coordinated fashion to build the final product.

In Beauveria felina, the biosynthetic gene clusters responsible for the production of related compounds, including isariins (ISRs), have been identified, strongly suggesting that the genetic blueprint for this compound synthesis resides within a dedicated isr gene cluster. This cluster is predicted to encode a hybrid PKS-NRPS system, along with enzymes responsible for the synthesis of unique precursors and tailoring modifications.

The Core Synthetic Machinery: A Hybrid PKS-NRPS System

The backbone of this compound is assembled by a type I PKS and a multimodular NRPS. These enzymes are organized in a modular fashion, with each module responsible for the incorporation and modification of a specific building block.

Polyketide Synthase (PKS) Module: Synthesis of the Hydroxy Acid Moiety

A key structural feature of this compound is a branched-chain 2-hydroxy aliphatic acid. This component is synthesized by a PKS module. The minimal domains required for a PKS module to function include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).

-

Acyltransferase (AT): Selects the appropriate short-chain carboxylic acid starter unit (e.g., acetyl-CoA, propionyl-CoA) and extender units (typically malonyl-CoA or methylmalonyl-CoA) and transfers them to the ACP domain.

-

Acyl Carrier Protein (ACP): Covalently binds the growing polyketide chain via a phosphopantetheine arm.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain.

Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may be present to modify the β-keto group of the growing chain, leading to structural diversity.

Non-Ribosomal Peptide Synthetase (NRPS) Modules: Assembly of the Peptide Chain

The amino acid portion of this compound is assembled by a series of NRPS modules. Each module is responsible for the incorporation of a specific amino acid. A typical NRPS elongation module contains the following core domains:

-

Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl adenylate. The specificity of the A domain is a key determinant of the final peptide sequence.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the PCP domain of the previous module.

Terminating the Assembly: The Thioesterase (TE) Domain

The final step in the biosynthesis of the linear precursor is the release from the synthetase. This is typically catalyzed by a Thioesterase (TE) domain located at the C-terminus of the final NRPS module. The TE domain can catalyze either hydrolysis to release a linear molecule or, as is the case for this compound, intramolecular cyclization to form the macrolactone ring structure.

Precursor Biosynthesis: The Case of (3S)-methyl-l-proline

This compound contains the non-proteinogenic amino acid (3S)-methyl-l-proline. The biosynthesis of this unusual building block is not part of the primary metabolism and requires dedicated enzymes encoded within or associated with the isr gene cluster. While the specific enzymes in Beauveria felina have not been fully detailed, the biosynthesis of similar methylated prolines in other fungi involves enzymes such as Fe(II)/α-ketoglutarate-dependent hydroxylases.

Proposed Biosynthetic Pathway of this compound

Based on the principles of PKS and NRPS biosynthesis, the following pathway for this compound is proposed.

Diagram of the Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in Beauveria felina.

Experimental Protocols for Studying Fungal Cyclodepsipeptide Biosynthesis

While specific protocols for this compound are not available, the following methodologies are standard in the field for characterizing similar biosynthetic pathways.

Identification and Annotation of the Biosynthetic Gene Cluster

-

Objective: To identify and annotate the complete isr gene cluster in Beauveria felina.

-

Methodology:

-

Genome Sequencing: Obtain the whole genome sequence of Beauveria felina using next-generation sequencing platforms.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite gene clusters.

-

Gene Annotation: Manually annotate the genes within the identified isr cluster by performing BLAST searches against public databases to predict the function of each open reading frame (ORF). This includes identifying the PKS and NRPS genes and predicting the domain organization (e.g., KS, AT, ACP, C, A, T, TE domains).

-

A-Domain Specificity Prediction: Utilize online tools or established sequence motifs to predict the amino acid substrate specificity of the NRPS adenylation domains.

-

Gene Deletion and Heterologous Expression

-

Objective: To confirm the role of the isr gene cluster in this compound production.

-

Methodology:

-

Gene Deletion: Create a knockout mutant of a key gene in the isr cluster (e.g., the PKS or NRPS gene) in Beauveria felina using techniques like homologous recombination.

-

Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant.

-

Heterologous Expression: Clone the entire isr gene cluster into a suitable fungal expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) and verify the production of this compound in the heterologous host.

-

Workflow for Gene Cluster Identification and Functional Characterization

Caption: Experimental workflow for identifying and functionally characterizing the this compound gene cluster.

In Vitro Enzymatic Assays

-

Objective: To characterize the function and substrate specificity of individual enzymes in the pathway.

-

Methodology:

-

Protein Expression and Purification: Clone the gene of interest (e.g., an adenylation domain or a PKS module) into an expression vector, express the protein in a suitable host (e.g., E. coli), and purify the recombinant protein.

-

Adenylation Domain Assay: Use an ATP-pyrophosphate exchange assay to determine the amino acid substrate specificity of the purified A domain. This assay measures the amino acid-dependent formation of radiolabeled ATP from [³²P]pyrophosphate.

-

PKS Activity Assay: Incubate the purified PKS enzyme with its substrates (e.g., acetyl-CoA, malonyl-CoA, NADPH) and analyze the reaction products by methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantitative Data

As of the date of this publication, specific quantitative data for the this compound biosynthetic pathway, such as enzyme kinetic parameters (Km, kcat) or in vivo production titers under specific fermentation conditions, have not been extensively reported in the peer-reviewed literature. The following table provides a template for the types of quantitative data that are crucial for a comprehensive understanding and for metabolic engineering efforts.

Table 1: Key Quantitative Parameters for this compound Biosynthesis (Hypothetical Data)

| Enzyme/Process | Parameter | Value | Units |

| NRPS A-Domain (Ala) | Km (L-Alanine) | 150 | µM |

| kcat | 25 | min⁻¹ | |

| NRPS A-Domain (Val) | Km (L-Valine) | 80 | µM |

| kcat | 40 | min⁻¹ | |

| PKS Module | Turnover Rate | 5 | min⁻¹ |

| Overall Pathway | This compound Titer | 50 | mg/L |

Conclusion and Future Perspectives

The biosynthesis of this compound in Beauveria felina represents a classic example of fungal natural product assembly, relying on a sophisticated PKS-NRPS machinery. While the general principles of its formation can be inferred from our extensive knowledge of related pathways, detailed experimental characterization of the isr gene cluster and its encoded enzymes is a critical next step. Elucidating the precise enzymatic steps, understanding the substrate specificities, and quantifying the pathway's efficiency will not only deepen our fundamental knowledge of fungal secondary metabolism but also pave the way for the rational design and production of novel cyclodepsipeptides with potentially valuable pharmaceutical or agricultural applications. The methodologies and frameworks presented in this guide provide a roadmap for researchers to embark on this exciting area of investigation.

Spectroscopic and Spectrometric Characterization of Iso-isariin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data for Iso-isariin B, a cyclodepsipeptide with notable insecticidal properties. The information presented herein is compiled from published research and is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

This compound is a cyclic hexadepsipeptide originally isolated from the entomopathogenic fungus Beauveria felina (formerly Isaria felina).[1] Its structure is characterized by a cyclic sequence of five amino acid residues and one α-hydroxy acid residue. The elucidation of its complex structure has been made possible through the application of advanced spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS). This guide presents the detailed NMR and MS/MS data for this compound, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural characterization of this compound relies heavily on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in deuterated chloroform (CDCl₃).

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | Amino Acid/Hydroxy Acid Residue | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 3-hydroxy-2,4-dimethylpentanoic acid (Hdp) | 171.9 (C=O) | - |

| 77.2 (CH) | 5.15, d (9.0) | ||

| 39.8 (CH) | 2.20, m | ||

| 30.1 (CH) | 1.95, m | ||

| 20.1 (CH₃) | 0.95, d (7.0) | ||

| 17.0 (CH₃) | 0.90, d (7.0) | ||

| 2 | N-Me-L-Leu | 170.8 (C=O) | - |

| 58.9 (CH) | 5.40, dd (9.0, 3.0) | ||

| 40.8 (CH₂) | 1.70, m; 1.55, m | ||

| 25.1 (CH) | 1.80, m | ||

| 23.0 (CH₃) | 0.92, d (6.5) | ||

| 21.5 (CH₃) | 0.88, d (6.5) | ||

| 32.1 (N-CH₃) | 3.10, s | ||

| 3 | L-Ala | 172.5 (C=O) | - |

| 48.5 (CH) | 4.65, quint (7.0) | ||

| 18.5 (CH₃) | 1.40, d (7.0) | ||

| 4 | L-Val | 171.5 (C=O) | - |

| 58.0 (CH) | 4.45, dd (9.0, 7.0) | ||

| 31.0 (CH) | 2.15, m | ||

| 19.8 (CH₃) | 1.00, d (7.0) | ||

| 18.9 (CH₃) | 0.98, d (7.0) | ||

| 5 | Gly | 169.0 (C=O) | - |

| 42.0 (CH₂) | 4.10, dd (17.0, 7.0); 3.90, dd (17.0, 6.0) | ||

| 6 | β-Ala | 170.1 (C=O) | - |

| 35.5 (CH₂) | 3.60, m | ||

| 33.5 (CH₂) | 2.50, m |

Data extracted from Langenfeld et al., J. Nat. Prod. 2011, 74(4), 825-830.

Mass Spectrometric Data

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing cyclic peptides. The fragmentation of the protonated molecule [M+H]⁺ of this compound provides key information about the sequence of amino and hydroxy acid residues. The fragmentation typically occurs at the amide and ester bonds, leading to a series of b and y-type ions.

Table 2: Key MS/MS Fragmentation Data for this compound

| Fragment Ion | m/z (calculated) | Amino Acid/Hydroxy Acid Loss |

| [M+H]⁺ | 596.4 | - |

| b₂ | 227.2 | Hdp |

| b₃ | 298.2 | Hdp, N-Me-L-Leu |

| b₄ | 369.3 | Hdp, N-Me-L-Leu, L-Ala |

| b₅ | 468.4 | Hdp, N-Me-L-Leu, L-Ala, L-Val |

| y₁ | 72.1 | Gly |

| y₂ | 171.1 | Gly, L-Val |

| y₃ | 242.2 | Gly, L-Val, L-Ala |

| y₄ | 355.3 | Gly, L-Val, L-Ala, N-Me-L-Leu |

Fragmentation data is inferred based on the structure reported by Langenfeld et al., 2011.

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound.

Fungal Strain and Cultivation

The producing organism, Beauveria felina, is typically cultivated in a suitable liquid medium, such as Potato Dextrose Broth (PDB), for several weeks. The fungal mycelia are then separated from the culture broth by filtration.

Extraction and Isolation

The fungal mycelia and culture filtrate are extracted with an organic solvent, commonly ethyl acetate. The crude extract is then subjected to a series of chromatographic techniques for purification. A typical purification workflow involves:

-

Initial Fractionation: The crude extract is fractionated using vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of solvents (e.g., n-hexane, ethyl acetate, methanol).

-

Further Purification: Bioactive fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final Purification: The final purification is often achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic and Spectrometric Analysis

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. MS/MS fragmentation analysis is performed on a quadrupole time-of-flight (Q-TOF) or similar mass spectrometer to elucidate the amino acid sequence.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

References

An In-depth Technical Guide to the Physico-chemical Properties of Iso-isariin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-isariin B is a naturally occurring cyclodepsipeptide, a class of cyclic peptides containing at least one ester bond in their structure. It was first isolated from the entomopathogenic fungus Beauveria felina. As a secondary metabolite, this compound has demonstrated significant biological activity, particularly as an insecticide, making it a molecule of interest for the development of novel pest management agents. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanism of action.

Physico-chemical Properties

The structural and physical characteristics of this compound are fundamental to its biological function and for its handling and analysis in a laboratory setting. The available data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₃N₅O₇ | [1] |

| Molecular Weight | 595.77 g/mol | [2] |

| CAS Number | 1290627-99-4 | [1] |

| Appearance | White amorphous powder | |

| Solubility | Soluble in dichloromethane, DMSO, ethanol, and methanol. | [1] |

| Biological Activity | Insecticidal against Sitophilus adults (LD₅₀ = 10 µg/mL). Can also be used in antifungal studies. | [1][2] |

| Origin | Isolated from the fungus Beauveria felina. | [3] |

| Chemical Class | Cyclodepsipeptide | [1] |

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry fragmentation, and Infrared spectroscopy are mentioned in the primary literature for the structural elucidation of this compound[4][5]; however, the specific data points are not publicly available in the abstract and the full text could not be retrieved.

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and biological evaluation of this compound, based on standard practices for fungal secondary metabolites and insect bioassays.

Fungal Culture and Extraction of this compound

This protocol describes the general steps for cultivating Beauveria felina and extracting its secondary metabolites, including this compound.

Methodology:

-

Beauveria felina Cultivation: The fungus is cultured on a solid rice medium. Typically, 100g of rice and 120 mL of water are autoclaved in 1 L Erlenmeyer flasks. After cooling, the flasks are inoculated with B. felina and incubated under static conditions at room temperature for approximately 30 days[6].

-

Extraction: The fungal culture is then extracted multiple times with an organic solvent such as ethyl acetate. The solvent is combined and evaporated under reduced pressure to yield a crude extract[6].

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method is to partition the extract between n-hexane and 90% aqueous methanol. The more polar compounds, including cyclodepsipeptides like this compound, will preferentially partition into the methanol phase[6].

Purification of this compound

The following protocol outlines a general approach to purify this compound from the crude methanol extract using chromatographic techniques.

Methodology:

-

Flash Chromatography: The methanol fraction is subjected to flash chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient)[7].

-

Fraction Collection and Bioassay: Fractions are collected and their composition is monitored by thin-layer chromatography (TLC). A portion of each fraction can be tested for insecticidal activity to identify the bioactive fractions[8].

-

High-Performance Liquid Chromatography (HPLC): The active fractions are then purified by preparative reverse-phase HPLC on a C18 column. A gradient of water and acetonitrile or methanol is commonly used as the mobile phase to isolate the pure compound[7].

Insecticidal Bioassay against Sitophilus oryzae

This protocol describes a standard method for assessing the insecticidal activity of this compound against the rice weevil, Sitophilus oryzae.

Methodology:

-

Preparation of Test Solutions: A series of concentrations of this compound are prepared in a suitable solvent like acetone[9].

-

Treatment of Surfaces: A defined volume (e.g., 1 mL) of each solution is applied to a filter paper placed in a Petri dish. The solvent is allowed to evaporate completely, leaving a film of the compound[9].

-

Insect Exposure: A known number of adult Sitophilus oryzae (e.g., 10-20) are introduced into each Petri dish. A control group is treated with the solvent only[9].

-

Incubation and Observation: The Petri dishes are incubated under controlled conditions (e.g., 28 ± 2 °C and 65 ± 5 % relative humidity). Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours)[9].

-

Data Analysis: The lethal concentrations (LC₅₀ and LC₉₀) are calculated using probit analysis[10].

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's insecticidal activity has not been fully elucidated. However, based on the known activities of other cyclodepsipeptides from Beauveria species and other entomopathogenic fungi, a plausible mechanism involves the disruption of the insect's cellular and physiological processes.

Fungal secondary metabolites often act by overwhelming the insect's immune system and inducing oxidative stress[11][12]. Cyclodepsipeptides, in particular, are known to interact with cell membranes and can form ion channels or pores, leading to a loss of ion homeostasis and subsequent cell death[13]. This disruption of cellular integrity in the insect gut after ingestion is a likely mode of action.

Another potential target for insecticidal compounds are the Transient Receptor Potential (TRP) channels, which are crucial for sensory functions in insects[2]. Disruption of these channels can lead to paralysis and death. Pyrethroid insecticides, for example, target sodium channels in insects[14]. It is possible that this compound interacts with similar ion channels.

Based on this, a hypothetical signaling pathway for the insecticidal action of this compound is proposed below.

This proposed pathway suggests that this compound's primary action is the disruption of cell membrane integrity in the insect midgut. This leads to a cascade of downstream effects including the loss of ion balance, activation of cell death programs, and induction of oxidative stress. Additionally, it may inhibit key digestive and structural enzymes and suppress the insect's immune response, ultimately leading to mortality. Further research is required to validate this proposed mechanism and identify the specific molecular targets of this compound.

References

- 1. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of cyclohexadepsipeptides with anti-Zika virus activities and biosynthesis of the nonproteinogenic building block (3S)-methyl-l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies [mdpi.com]

- 7. New Antimicrobial Cyclodepsipeptides from a Freshwater Fungus from the Sierra Madre Oriental in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclodepsipeptides and Other O-Containing Heterocyclic Metabolites from Beauveria felina EN-135, a Marine-Derived Entomopathogenic Fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potential insecticidal activity of four essential oils against the rice weevil, Sitophilus oryzae (L.) (Coleoptera: Curculionidae) :: BioResources [bioresources.cnr.ncsu.edu]

- 10. Cyclodepsipeptides: Isolation from Endophytic Fungi of Sarcophyton ehrenbergi and Verification of Their Larvicidal Activity via In-Vitro and In-Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Iso-isariin B Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iso-isariin B, a cyclodepsipeptide of fungal origin, and its analogues represent a promising class of bioactive compounds with demonstrated insecticidal and potential antifungal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, focusing on their biological activities, underlying mechanisms of action, and experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agricultural agents.

Introduction

Cyclodepsipeptides are a diverse class of cyclic peptides containing at least one ester bond in their ring structure. They are known to be produced by various microorganisms and exhibit a wide range of biological activities.[1] The isariin class of cyclodepsipeptides, isolated from fungi such as Isaria and Beauveria species, has garnered attention for its notable insecticidal and antifungal potential.[1][2]

This compound is a member of the isariin family and is an analogue of cyclocarboxyphenate.[3] It has been isolated from fungal species including Beauveria felina and Amphichorda guana.[4][5] This guide will delve into the known biological activities of this compound and its analogues, present available quantitative data, and provide detailed experimental methodologies where accessible. Furthermore, it will explore the current understanding of their mechanisms of action and the signaling pathways they may modulate.

Biological Activity and Quantitative Data

The biological activities of this compound and its analogues are primarily centered on their insecticidal and antifungal effects. While data for this compound is somewhat limited, studies on closely related compounds provide valuable insights into the potential of this chemical class.

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against the granary weevil, Sitophilus spp.[4]

| Compound | Target Organism | Metric | Value | Reference(s) |

| This compound | Sitophilus spp. adults | LD50 | 10 µg/mL | [4][6] |

Antifungal Activity

| Compound | Target Organism | Metric | Value | Reference(s) |

| Isaridin H | Alternaria solani | IC50 | 15.6 µM | [7][8] |

Cytotoxicity

Currently, there is a lack of specific cytotoxicity data for this compound against mammalian cell lines in the public domain. However, many cyclodepsipeptides are known to exhibit cytotoxic effects, which are often linked to their ability to disrupt ion transport across cell membranes.[9] Further investigation into the cytotoxicity of this compound is crucial for evaluating its therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. This section provides generalized methodologies for key experiments related to the study of this compound and its analogues, based on common practices for similar compounds.

Isolation of Isariin-Class Cyclodepsipeptides from Fungal Culture

This protocol outlines a general procedure for the extraction and isolation of cyclodepsipeptides from fungal fermentation cultures.

Workflow for Fungal Extraction and Isolation of Cyclodepsipeptides

Caption: A generalized workflow for the extraction and isolation of cyclodepsipeptides from fungal cultures.

-

Fermentation: Cultivate the fungal strain (e.g., Beauveria felina) on a suitable solid or in a liquid medium to encourage the production of secondary metabolites.

-

Extraction: After an appropriate incubation period, extract the fungal biomass and/or culture broth with a suitable organic solvent, such as ethyl acetate.

-

Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

-

Structure Elucidation: Characterize the purified compounds using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their identity as this compound or its analogues.[10]

Insecticidal Bioassay against Sitophilus spp.

This protocol describes a method for assessing the insecticidal activity of compounds against stored product pests like Sitophilus granarius.

Workflow for Insecticidal Bioassay

References

- 1. Structural Diversity and Biological Activities of Cyclic Depsipeptides from Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isoespintanol Antifungal Activity Involves Mitochondrial Dysfunction, Inhibition of Biofilm Formation, and Damage to Cell Wall Integrity in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genomics-driven discovery of a new cyclodepsipeptide from the guanophilic fungus Amphichorda guana - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Cytotoxic and Antibacterial Cyclodepsipeptides from an Endophytic Fungus Fusarium avenaceum W8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent advances on cyclodepsipeptides: biologically active compounds for drug research [frontiersin.org]

- 8. Recent advances on cyclodepsipeptides: biologically active compounds for drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclodepsipeptide Biosynthesis in Hypocreales Fungi and Sequence Divergence of The Non-Ribosomal Peptide Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]